5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
CAS No.: 511237-65-3
Cat. No.: VC21497081
Molecular Formula: C15H16N2O4S
Molecular Weight: 320.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 511237-65-3 |
|---|---|
| Molecular Formula | C15H16N2O4S |
| Molecular Weight | 320.4g/mol |
| IUPAC Name | 3-(furan-2-yl)-5-(2-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole |
| Standard InChI | InChI=1S/C15H16N2O4S/c1-20-14-7-4-3-6-11(14)12-10-13(15-8-5-9-21-15)17(16-12)22(2,18)19/h3-9,13H,10H2,1-2H3 |
| Standard InChI Key | CSTUEDIVHVXHPA-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |
| Canonical SMILES | COC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C |
Introduction
Chemical Structure and Properties
5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a five-membered heterocyclic compound containing two adjacent nitrogen atoms in its core pyrazole structure. The compound has several key structural features that define its properties and reactivity.
Structural Components
The molecule comprises the following key structural elements:
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A 4,5-dihydro-1H-pyrazole core ring system
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A furan-2-yl substituent at position 5
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A 2-methoxyphenyl group at position 3
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A methylsulfonyl group attached to N-1
Physical and Chemical Properties
The basic physicochemical properties of the compound are summarized in Table 1.
Table 1: Physicochemical Properties of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₄S |
| Molecular Weight | 320.4 g/mol |
| CAS Number | 511237-65-3 |
| Physical State | Solid |
| Solubility | Soluble in organic solvents such as DMSO and DMF |
| Melting Point | Data not available in literature |
| Log P | Data not available in literature |
The compound features a partially reduced pyrazole ring (dihydropyrazole), which introduces asymmetry and creates a stereogenic center at the C-5 position, potentially leading to enantiomeric forms.
Synthesis and Preparation Methods
The synthesis of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole typically involves multiple steps with carefully controlled reaction conditions.
General Synthetic Routes
Several synthetic approaches have been reported for dihydropyrazole derivatives similar to the target compound. The most common methods include:
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Cyclization of α,β-unsaturated carbonyl compounds with hydrazine derivatives
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1,3-Dipolar cycloaddition of diazo compounds with appropriate alkenes
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Regioselective condensation reactions of α-substituted enones
Specific Synthesis Method
A typical synthesis route for 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole involves the reaction between a furan-2-carbaldehyde derivative and a hydrazine derivative under controlled conditions. The synthesis often requires careful temperature control and the use of solvents such as ethanol or dimethylformamide. Catalysts like triethylamine may be employed to enhance reaction rates and yields.
Recent advancements in synthetic methodologies have introduced more efficient approaches. For instance, Ji et al. reported an efficient procedure for synthesizing similar trifluoromethylpyrazole derivatives, which could be adapted for the target compound .
Green Chemistry Approaches
More sustainable synthetic methods have emerged in recent research, such as:
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Using deep eutectic solvents like K₂CO₃/glycerol, which has shown promising results for similar pyrazole derivatives, yielding 85-95% efficiency in just 15-20 minutes
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One-pot procedures that reduce waste and increase atom economy
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Microwave-assisted synthesis to reduce reaction times and energy consumption
Chemical Reactions
5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole can participate in various chemical transformations owing to its reactive functional groups.
Oxidation Reactions
The compound can undergo oxidation reactions, particularly involving the dihydropyrazole ring, which can be converted to the fully aromatized pyrazole through dehydrogenation processes.
Ring Transformation Reactions
The heterocyclic nature of the compound allows for various ring transformation reactions:
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The furan ring can undergo Diels-Alder reactions
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The dihydropyrazole core can participate in ring-opening reactions under specific conditions
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The methylsulfonyl group provides a handle for further functionalization
Substitution Reactions
The methoxy group on the phenyl ring and the methylsulfonyl group can undergo nucleophilic substitution reactions, enabling further derivatization of the molecule for structure-activity relationship studies.
Spectral Characteristics
Spectroscopic data provides crucial information for structural confirmation and characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on data from structurally similar compounds, predicted ¹H-NMR spectral features would include:
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Methyl protons of the methylsulfonyl group as a singlet at approximately 2.9-3.0 ppm
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Methoxy protons as a singlet around 3.8-3.9 ppm
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The two protons at C-4 of the dihydropyrazole ring as a complex multiplet or two distinct signals between 3.0-3.5 ppm
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The proton at C-5 as a multiplet around 5.0-5.5 ppm
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Aromatic protons from the 2-methoxyphenyl and furan rings in the region of 6.5-8.0 ppm
In the ¹³C-NMR spectrum, characteristic signals would be expected for:
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The methyl carbon of methylsulfonyl group around 40-45 ppm
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The methoxy carbon around 55-56 ppm
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C-4 and C-5 of the dihydropyrazole ring at approximately 40-60 ppm
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Aromatic and heterocyclic carbons in the range of 110-160 ppm
Mass Spectrometry
Mass spectral analysis would likely show a molecular ion peak corresponding to the molecular weight of 320.4 m/z, with fragmentation patterns characteristic of the structural components, including loss of the methylsulfonyl group and cleavage of the dihydropyrazole ring.
Biological Activities
Pyrazole derivatives, including dihydropyrazoles similar to 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole, exhibit a broad spectrum of biological activities.
Anti-inflammatory Activity
Structurally related pyrazole derivatives have shown significant anti-inflammatory properties. For example, similar compounds containing a furan-2-yl moiety and a dihydropyrazole core have demonstrated promising anti-inflammatory activity when evaluated using protein denaturation methods and carrageenan-induced paw edema models .
Studies have found that electron-donating substituents (such as the methoxy group present in the target compound) often enhance the anti-inflammatory potency of pyrazole derivatives. Table 2 presents comparative anti-inflammatory activity data for structurally related compounds.
Table 2: Anti-inflammatory Activity of Select Pyrazole Derivatives Related to 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
Research indicates that the presence of a sulfonyl group (like the methylsulfonyl in the target compound) may contribute to enhanced anti-inflammatory activity through potential interactions with cyclooxygenase (COX) enzymes .
Antimicrobial Activity
Pyrazole derivatives often exhibit significant antimicrobial properties. Studies on compounds with structural similarities to 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole have demonstrated activity against various bacterial and fungal strains.
For instance, 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown efficacy against bacterial strains such as Bacillus coccus, Bacillus subtilis, Escherichia coli, and Proteus vulgaris, as well as fungi like Aspergillus niger .
The presence of a furan ring, as in the target compound, has been associated with enhanced antimicrobial properties in various heterocyclic systems. Additionally, novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives have demonstrated significant antioxidant and antibacterial activity with MIC values ranging from 4 μg/mL to 2048 μg/mL .
Structure-Activity Relationships
Understanding the structure-activity relationships of 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole and related compounds is essential for rational drug design and optimization.
Key Structural Features Affecting Activity
Several structural elements influence the biological activities of the compound:
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The Dihydropyrazole Core: The partially reduced pyrazole ring provides conformational flexibility compared to fully aromatized pyrazoles, which can affect receptor binding and biological activity.
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Furan Moiety: The furan-2-yl substituent at position 5 contributes to electron-rich characteristics, influencing reactivity and binding interactions with biological targets.
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2-Methoxyphenyl Group: The methoxy substituent on the phenyl ring may enhance electron density and provide additional hydrogen-bonding capabilities, potentially improving interactions with receptor sites .
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Methylsulfonyl Group: This group contributes to solubility and hydrogen-bonding capabilities, affecting both pharmacokinetic and pharmacodynamic properties.
Comparative Analysis with Similar Compounds
A comparative analysis reveals important trends in how structural modifications affect activity (Table 3).
Table 3: Structure-Activity Relationships of Pyrazole Derivatives Compared to 5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole
| Structural Modification | Effect on Anti-inflammatory Activity | Effect on Antimicrobial Activity | Other Effects |
|---|---|---|---|
| Replacement of methylsulfonyl with thiocarbamoyl | Enhanced activity against carrageenan-induced edema | Variable effects | Improved MAO-B inhibition |
| Substitution of 2-methoxyphenyl with 4-chlorophenyl | Reduced activity | Enhanced activity against gram-positive bacteria | Improved selectivity for certain targets |
| Introduction of electron-donating groups on phenyl ring | Generally enhanced activity | Improved activity, especially with amino groups | Increased antioxidant potential |
| Aromatization of dihydropyrazole to pyrazole | Decreased flexibility, variable effects on activity | Generally enhanced stability and activity | Altered receptor binding profile |
Computational and Crystallographic Insights
Studies on related compounds have provided valuable insights through computational modeling and crystallographic analysis. For instance, research on similar dihydropyrazole derivatives reveals that:
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The phenyl rings often adopt conformations nearly perpendicular to the mean plane of the dihydropyrazole ring
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The heterocyclic systems typically exhibit specific intermolecular contacts that influence crystal packing and potentially biological interactions
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Docking studies have suggested that the methoxy group can form hydrogen bonds with key amino acid residues in target proteins, contributing to enhanced binding affinity
Applications
5-(furan-2-yl)-3-(2-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole and structurally related compounds have various potential applications based on their chemical and biological properties.
Medicinal Chemistry Applications
The most prominent applications lie in medicinal chemistry:
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Anti-inflammatory Agents: The compound's structural features suggest potential use in developing novel anti-inflammatory drugs with potentially fewer side effects than current options like phenylbutazone .
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Antimicrobial Development: The demonstrated antimicrobial properties of related compounds highlight potential applications in addressing antibiotic resistance challenges .
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Neurological Disorder Treatments: The similarity to compounds with MAO inhibitory and anticonvulsant properties suggests potential applications in treating conditions like depression and epilepsy .
Chemical Research Applications
Beyond medicinal applications, the compound has value in chemical research:
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Synthetic Intermediates: The reactive functional groups make it a potential intermediate in the synthesis of more complex molecules.
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Structure-Activity Relationship Studies: The compound serves as a valuable model for understanding how structural modifications affect biological activity in heterocyclic systems.
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Methodology Development: Its synthesis provides opportunities for developing and refining synthetic methodologies for complex heterocycles.
Materials Science Applications
The unique electronic and structural properties suggest potential applications in materials science:
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Coordination Chemistry: The nitrogen atoms in the pyrazole ring can coordinate with metals, potentially leading to applications in catalysis or material design.
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Optoelectronic Materials: The extended conjugation in the aromatic systems suggests possible applications in developing materials with interesting optoelectronic properties.
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